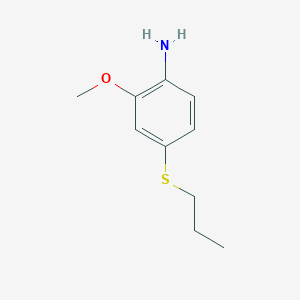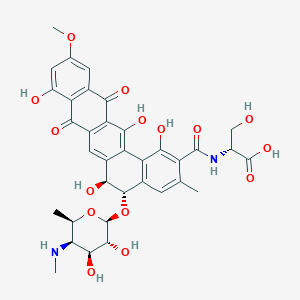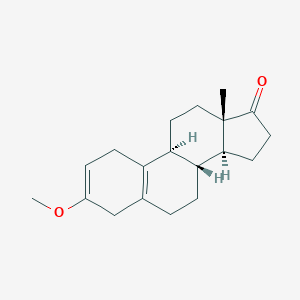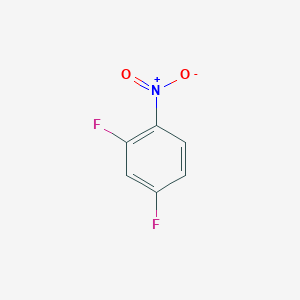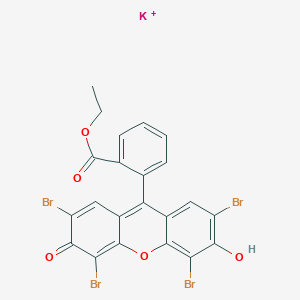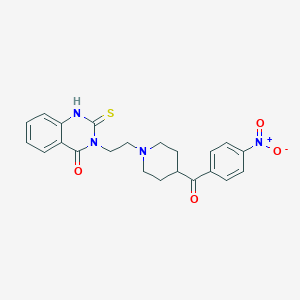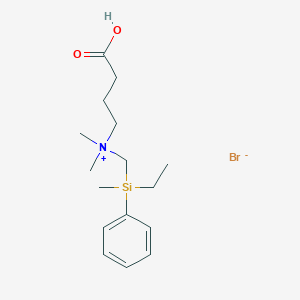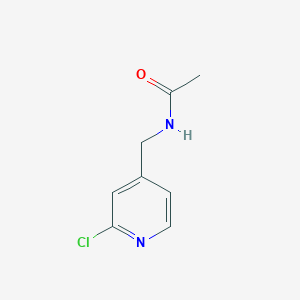
N-((2-chloropyridin-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-chloropyridin-4-yl)methyl)acetamide, also known as CPCA, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of the enzyme histone deacetylase 1 (HDAC1), which plays a crucial role in the epigenetic regulation of gene expression. The inhibition of HDAC1 by CPCA has been shown to have a wide range of potential applications in the fields of cancer research, neurodegenerative diseases, and immunology.
Mecanismo De Acción
The mechanism of action of N-((2-chloropyridin-4-yl)methyl)acetamide involves the inhibition of HDAC1, which is an enzyme that removes acetyl groups from lysine residues on histone proteins. This process is critical for the regulation of gene expression, as acetylation of histones is associated with increased transcriptional activity. Inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide leads to an increase in histone acetylation, which in turn leads to changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-((2-chloropyridin-4-yl)methyl)acetamide are primarily due to its inhibition of HDAC1. In cancer cells, inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis, which is thought to be due to changes in the expression of genes involved in these processes. In addition, N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammation, which is thought to be due to its ability to inhibit the activity of HDAC1 in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((2-chloropyridin-4-yl)methyl)acetamide in lab experiments is its high potency and selectivity for HDAC1. This makes it a useful tool for investigating the role of HDAC1 in various cellular processes. However, one limitation of using N-((2-chloropyridin-4-yl)methyl)acetamide is its potential toxicity, as inhibition of HDAC1 can lead to changes in gene expression that may have unintended consequences. In addition, the synthesis of N-((2-chloropyridin-4-yl)methyl)acetamide is a multistep process that may be difficult to reproduce in some lab settings.
Direcciones Futuras
There are several future directions for research involving N-((2-chloropyridin-4-yl)methyl)acetamide. One area of interest is the development of N-((2-chloropyridin-4-yl)methyl)acetamide analogs with improved potency and selectivity for HDAC1. Another area of interest is the investigation of the role of HDAC1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where changes in gene expression are thought to play a critical role in disease progression. Finally, the potential use of N-((2-chloropyridin-4-yl)methyl)acetamide as a therapeutic agent for the treatment of cancer and other diseases is an area of ongoing research.
Aplicaciones Científicas De Investigación
N-((2-chloropyridin-4-yl)methyl)acetamide has been widely used in scientific research to investigate the role of HDAC1 in various cellular processes. One of the most promising applications of N-((2-chloropyridin-4-yl)methyl)acetamide is in the field of cancer research, where HDAC1 has been shown to play a critical role in the development and progression of various types of cancer. Inhibition of HDAC1 by N-((2-chloropyridin-4-yl)methyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Propiedades
Número CAS |
131052-61-4 |
|---|---|
Nombre del producto |
N-((2-chloropyridin-4-yl)methyl)acetamide |
Fórmula molecular |
C8H9ClN2O |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
N-[(2-chloropyridin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C8H9ClN2O/c1-6(12)11-5-7-2-3-10-8(9)4-7/h2-4H,5H2,1H3,(H,11,12) |
Clave InChI |
VBWQJPVIFFILMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC(=NC=C1)Cl |
SMILES canónico |
CC(=O)NCC1=CC(=NC=C1)Cl |
Sinónimos |
Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

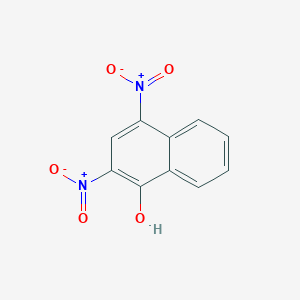
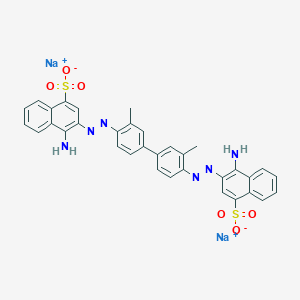
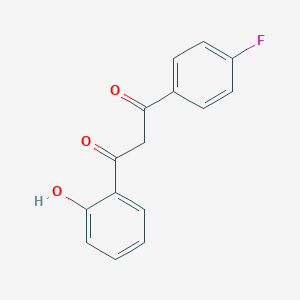
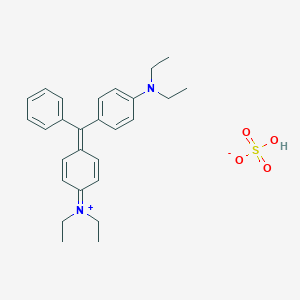
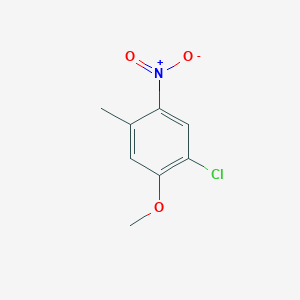
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)
